
H-Ile-obzl P-tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ile-obzl P-tosylate, also known as H-D-Ile-OBzl·p-tosylate, is a synthetic compound with the chemical formula C₁₃H₁₉NO₂ · C₇H₈O₃S and a molecular weight of 393.5 g/mol . This compound is a derivative of isoleucine, an essential amino acid, and is commonly used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ile-obzl P-tosylate can be synthesized through a series of chemical reactions involving the protection and activation of functional groups. The reaction typically requires the use of solvents such as dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF), and is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Ile-obzl P-tosylate undergoes various chemical reactions, including:
Substitution Reactions: The p-tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Agents: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The hydrolysis of this compound yields isoleucine and benzyl alcohol.
Scientific Research Applications
H-Ile-obzl P-tosylate has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is employed in studies involving enzyme-substrate interactions and receptor binding.
Medicinal Chemistry: This compound is used in the development of pharmaceutical compounds and drug delivery systems.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Ile-obzl P-tosylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . The p-tosylate group enhances the compound’s stability and reactivity, facilitating its use in synthetic and analytical applications .
Comparison with Similar Compounds
Similar Compounds
H-D-Ile-OBzl·p-tosylate: A similar compound with the same functional groups but different stereochemistry.
H-D-Ile-OBzl·HCl: Another derivative of isoleucine with a hydrochloride group instead of p-tosylate.
Uniqueness
H-Ile-obzl P-tosylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the p-tosylate group enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
benzyl 2-amino-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOCDBWQWIDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
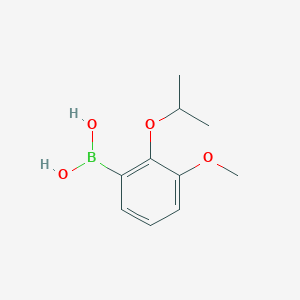
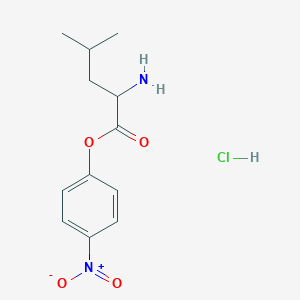
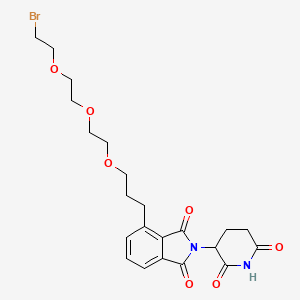
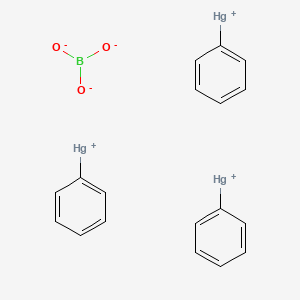
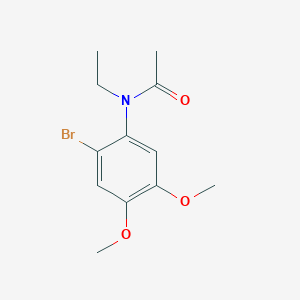

![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)


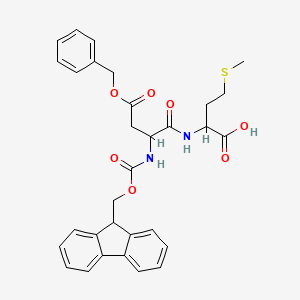
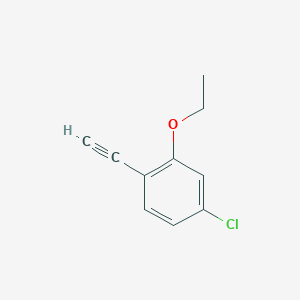
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

